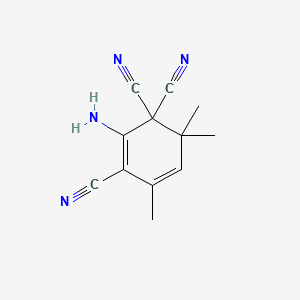
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a polyfunctionalized cyclohexane derivative. This compound is notable for its unique structure, which includes multiple nitrile groups and a cyclohexadiene ring. It is of interest in various fields of scientific research due to its potential bioactivity and its role as a synthetic intermediate in the preparation of nitrogen-containing heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be achieved through a one-pot tandem reaction involving acetone and malononitrile. The reaction is catalyzed by bismuth(III) triflate (Bi(OTf)3) and triethylamine (Et3N) at room temperature. The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, involving the participation of carbonitrile π-bonds .
Reaction Conditions:
Reactants: Acetone and malononitrile (1:1 molar ratio)
Solvent: Acetonitrile
Catalyst: Bi(OTf)3 (20 mol%)
Base: Et3N (1:1 molar ratio with reactants)
Temperature: Room temperature (25-28°C)
Yield: Approximately 70%
Industrial Production Methods
Scaling up the reaction for industrial production involves maintaining the same reaction conditions but increasing the quantities of reactants and catalysts proportionally. The reaction can be performed in larger reactors with efficient stirring and temperature control to ensure consistent yields and product quality .
Analyse Chemischer Reaktionen
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can yield amines or alcohols, depending on the specific nitrile groups targeted.
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can produce a variety of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile has several applications in scientific research:
Chemistry
Synthetic Intermediate: Used in the synthesis of nitrogen-containing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Bioactivity Studies: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
Wirkmechanismus
The mechanism of action of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile involves its interaction with molecular targets through its nitrile and amino groups. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be compared with other polyfunctionalized cyclohexanes, such as:
2-Amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4-tetracarbonitrile: Similar structure but with an additional nitrile group, leading to different reactivity and applications.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: A related compound with an aldehyde group instead of nitriles, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific arrangement of nitrile groups and its potential for diverse chemical transformations and bioactivity .
Eigenschaften
CAS-Nummer |
30481-45-9 |
|---|---|
Molekularformel |
C12H12N4 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8-4-11(2,3)12(6-14,7-15)10(16)9(8)5-13/h4H,16H2,1-3H3 |
InChI-Schlüssel |
OTYOEOKUIGHOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



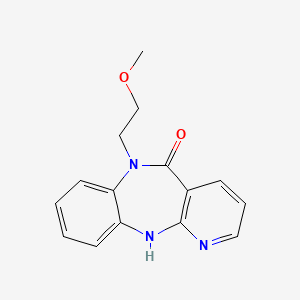

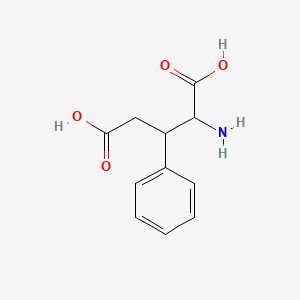


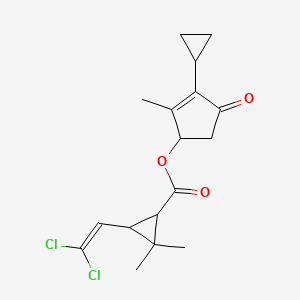
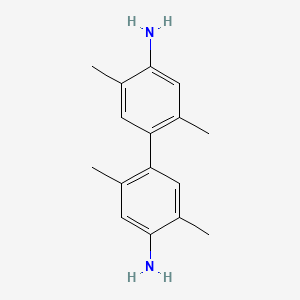
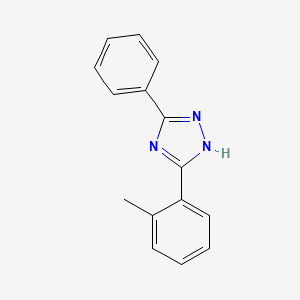
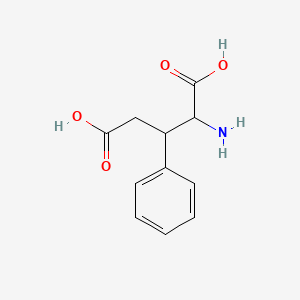
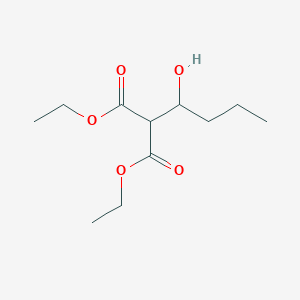
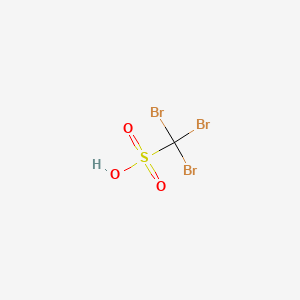
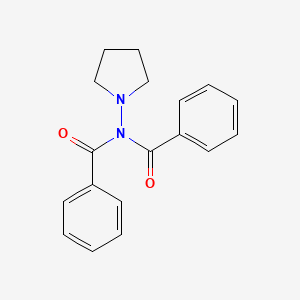
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
